Product packaging for 3-Bromo-4-methylmandelic acid(Cat. No.:CAS No. 1261726-45-7)

3-Bromo-4-methylmandelic acid

Cat. No.: B13622495
CAS No.: 1261726-45-7
M. Wt: 245.07 g/mol
InChI Key: URQHFEZBYVGSKQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methylmandelic acid is a chiral mandelic acid derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile building block, or synthon, for the synthesis of more complex molecules. Its structure incorporates both a carboxylic acid and a bromine substituent, making it a candidate for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl structures . As a mandelic acid derivative, it possesses a stereocenter, which allows researchers to exploit it in the development of asymmetric synthesis pathways for chiral pharmaceuticals and fine chemicals . The presence of the bromine atom and the methyl group on the aromatic ring can influence the compound's electronic properties and lipophilicity, which are key parameters in drug design. Mandelic acid derivatives are known for their biological activity and are frequently explored in the creation of active pharmaceutical ingredients (APIs) and other bioactive molecules . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B13622495 3-Bromo-4-methylmandelic acid CAS No. 1261726-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261726-45-7

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO3/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

URQHFEZBYVGSKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)O)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Methylmandelic Acid and Analogous Structures

Classical Synthetic Approaches for Mandelic Acid Derivatives

Traditional methods for synthesizing mandelic acid and its derivatives have been well-established for decades. These approaches are characterized by their reliance on fundamental organic reactions and are often carried out in multiple steps.

A primary classical route to mandelic acids involves the formation of a cyanohydrin from the corresponding benzaldehyde, followed by hydrolysis. In the case of 3-Bromo-4-methylmandelic acid, the synthesis would commence with 3-bromo-4-methylbenzaldehyde.

The reaction of 3-bromo-4-methylbenzaldehyde with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN or KCN) in the presence of an acid, leads to the formation of 3-bromo-4-methylmandelonitrile. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon of the aldehyde. The subsequent step is the acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin. This is typically achieved by heating the cyanohydrin in the presence of a strong acid like hydrochloric acid or sulfuric acid, which converts the nitrile into a carboxylic acid, yielding racemic this compound.

StepReactantsProductKey Conditions
13-Bromo-4-methylbenzaldehyde, NaCN, H+3-Bromo-4-methylmandelonitrileAcidic conditions
23-Bromo-4-methylmandelonitrile, H3O+This compoundHeat

Another classical approach involves the halogenation of a suitable precursor followed by hydrolysis. A relevant analogue is the synthesis of p-bromomandelic acid from p-bromoacetophenone orgsyn.org. This method can be adapted for the synthesis of this compound.

The synthesis would begin with 4-methylacetophenone, which is first brominated to introduce the bromine atom at the 3-position of the aromatic ring. The resulting 3-bromo-4-methylacetophenone is then subjected to α-bromination, typically using bromine in acetic acid, to yield α,α-dibromo-3-bromo-4-methylacetophenone. This intermediate is subsequently hydrolyzed under alkaline conditions, followed by acidification, to afford this compound.

PrecursorReagentsIntermediateFinal Product
4-Methylacetophenone1. Br2, FeBr3 2. Br2, Acetic Acidα,α-Dibromo-3-bromo-4-methylacetophenoneThis compound
p-BromoacetophenoneBr2, Acetic Acidp,α,α-Tribromoacetophenonep-Bromomandelic acid orgsyn.org

The synthesis of aromatic carboxylic acids often relies on the careful selection and modification of precursor molecules. For this compound, a plausible precursor-based approach could involve a Grignard reaction.

Starting from 1,3-dibromo-4-methylbenzene, a selective Grignard reagent formation at one of the bromine positions can be achieved. The resulting Grignard reagent, 3-bromo-4-methylphenylmagnesium bromide, can then be reacted with glyoxylic acid to introduce the α-hydroxy carboxylic acid moiety. Subsequent workup with acid would yield the desired this compound.

PrecursorReagent 1Reagent 2Product
1,3-Dibromo-4-methylbenzeneMg, THFGlyoxylic acidThis compound

Advanced and Stereoselective Synthesis of this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of chiral molecules like this compound. These advanced strategies focus on achieving high enantioselectivity.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of mandelic acid derivatives. One common approach is the asymmetric reduction of an α-keto acid precursor, 3-bromo-4-methylphenylglyoxylic acid. This reduction can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Alternatively, the enantioselective addition of cyanide to 3-bromo-4-methylbenzaldehyde can be catalyzed by chiral catalysts to produce an optically active cyanohydrin, which is then hydrolyzed to the corresponding enantiomer of this compound with retention of configuration. Various chiral ligands and metal complexes have been developed for this purpose.

PrecursorMethodCatalyst/ReagentProductTypical Enantiomeric Excess (e.e.)
3-Bromo-4-methylphenylglyoxylic acidAsymmetric HydrogenationChiral Rhodium or Ruthenium complexes(R)- or (S)-3-Bromo-4-methylmandelic acid>90%
3-Bromo-4-methylbenzaldehydeAsymmetric CyanosilylationChiral Titanium or Vanadium complexes(R)- or (S)-3-Bromo-4-methylmandelonitrile>95%

Chemoenzymatic and biocatalytic methods have emerged as green and highly selective alternatives for the synthesis of chiral α-hydroxy acids.

One prominent biocatalytic approach is the use of hydroxynitrile lyases (HNLs) for the enantioselective synthesis of cyanohydrins. (R)- or (S)-selective HNLs can be employed to catalyze the addition of cyanide to 3-bromo-4-methylbenzaldehyde, yielding the corresponding enantiomerically enriched cyanohydrin nih.govnih.govrsc.org. Subsequent chemical hydrolysis provides the optically active this compound.

Another strategy is the enzymatic resolution of racemic this compound or its ester derivative. Lipases are commonly used for the kinetic resolution of racemic mandelic esters through enantioselective hydrolysis or transesterification researchgate.net. This method allows for the separation of the two enantiomers, providing access to both (R)- and (S)-3-Bromo-4-methylmandelic acid. For instance, Lipase (B570770) PS 'Amano' has been successfully used for the resolution of various substituted mandelic acids researchgate.net.

MethodEnzymeSubstrateProductKey Advantage
Enantioselective Cyanohydrin SynthesisHydroxynitrile Lyase (HNL)3-Bromo-4-methylbenzaldehyde(R)- or (S)-3-Bromo-4-methylmandelonitrileHigh enantioselectivity from an achiral precursor.
Enzymatic Kinetic ResolutionLipaseRacemic this compound esterEnantiomerically enriched ester and acidAccess to both enantiomers.

Regiospecific and Stereospecific Functionalization Techniques

The functionalization of the mandelic acid scaffold, including structures like this compound, requires precise control over the arrangement of chemical groups, a concept defined by regiospecificity (where on the molecule a reaction occurs) and stereospecificity (the 3D orientation of the atoms). Modern synthetic chemistry employs several advanced techniques to achieve this control, which is crucial for creating optically active mandelic acid derivatives that serve as valuable building blocks in organic synthesis and for bioactive compounds. nih.govresearchgate.net

Enantioselective Hydrogenation: Another powerful technique is the asymmetric hydrogenation of α-keto esters, such as phenylglyoxylic acid derivatives, to yield optically active α-hydroxy esters. scispace.com This method can be performed using either homogeneous or heterogeneous catalysis. For instance, the homogeneous hydrogenation of p-Cl phenylglyoxylic acid methyl ester using a Ruthenium catalyst with the chiral ligand (S)-MeObiphep results in the formation of (R)-p-Cl mandelic acid methyl ester with a high enantiomeric excess (ee) of 91.9%. scispace.com Heterogeneous catalysis, using a platinum on alumina (Pt/Al2O3) catalyst modified with a chiral agent, can also achieve high enantioselectivity. scispace.com

Biocatalysis: Leveraging enzymes offers a green and highly selective route to enantiomerically pure mandelic acids. researchgate.netnih.gov Biocatalytic strategies are gaining significant attention due to their high efficiency, environmental friendliness, and excellent stereoselectivity. researchgate.net For example, artificial enzyme cascades have been developed to produce (R)-mandelic acid from starting materials like styrene or L-phenylalanine with an enantiomeric excess greater than 99%. nih.gov These biocatalytic systems can be engineered within microorganisms like E. coli, enabling the direct synthesis of (R)-mandelic acid from renewable feedstocks such as glucose or glycerol. nih.gov

Directed C-H Functionalization: While not directly demonstrated on this compound, palladium-catalyzed directed C(sp3)–H arylation represents a cutting-edge strategy for regiospecific functionalization. acs.org This technique uses a directing group temporarily attached to the molecule to guide a catalyst to a specific C-H bond, enabling the formation of a new carbon-carbon bond at a previously unreactive position. acs.org This approach allows for the direct and stereospecific installation of aryl groups, affording cis-2,3-disubstituted structures in scaffolds like proline, demonstrating a high level of control that could be conceptually applied to mandelic acid derivatives. acs.org

Table 1: Comparison of Stereospecific Functionalization Techniques for Mandelic Acid Derivatives
TechniqueCatalyst/EnzymeKey TransformationOutcome/SelectivityReference
Asymmetric Organocatalysisepi-quinine-derived ureaAsymmetric epoxidation of an intermediate derived from an aldehydeGood to high enantioselectivity for (R)-mandelates nih.gov
Homogeneous Hydrogenation[RuI2(p-cymene)]2 / (S)-MeObiphepEnantioselective hydrogenation of an α-keto esterHigh enantiomeric excess (e.g., 91.9% ee for (R)-p-Cl mandelic acid methyl ester) scispace.com
BiocatalysisArtificial enzyme cascade (e.g., Styrene monooxygenase, epoxide hydrolase)Multi-step enzymatic conversion of styrene or L-phenylalanineExcellent enantiomeric excess (>99% ee for (R)-mandelic acid) nih.gov

Derivatization and Chemical Modification Strategies of the this compound Scaffold

The this compound structure contains two primary functional groups amenable to chemical modification: the carboxylic acid and the α-hydroxyl group. Derivatization of these groups is a common strategy to produce a wide array of molecules with tailored properties, including research intermediates and functional materials.

Esterification and Amidation Reactions for Research Intermediates

Esterification and amidation of the carboxylic acid group are fundamental transformations used to create intermediates for further synthesis or to modify the molecule's properties. These reactions convert the acidic proton, altering solubility, reactivity, and biological interactions.

Esterification: The conversion of mandelic acid derivatives to their corresponding esters is a key step in many synthetic pathways. nih.gov For example, in the organocatalytic synthesis of (R)-mandelic acid derivatives, the final step involves an esterification to yield (R)-methyl mandelates. nih.gov Similarly, enantioselective hydrogenation of phenylglyoxylic acid derivatives directly produces mandelic acid esters. scispace.com

Table 2: Examples of Esterification and Amidation of Mandelic Acid Scaffolds
Reaction TypeMandelic Acid DerivativeReagentsProductSignificanceReference
Amidation(R)-Mandelic acidTrimethyl borate (B(OMe)3), 4-nitophenylethylamine(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamideKey intermediate for Mirabegron synthesis; high selectivity researchgate.net
Esterification(R)-p-Cl mandelic acidHydrolysis of methyl ester followed by re-crystallization(R)-p-Cl mandelic acid methyl esterProduct of enantioselective hydrogenation scispace.com
EsterificationCrude (R)-Mandelic AcidsMethanol (in final step)(R)-Methyl MandelatesFinal step in an organocatalytic one-pot synthesis nih.gov

Synthesis of Mandelic Acid-Derived Functional Molecules (e.g., Ionic Liquids)

The mandelic acid scaffold serves as a valuable, renewable starting material for the creation of functional molecules, most notably ionic liquids (ILs). rsc.org Ionic liquids are salts with low melting points that have applications as green solvents and in various chemical processes.

A series of ten different ionic liquids have been synthesized from mandelic acid, demonstrating its versatility as a bio-based chemical building block. rsc.org The synthesis involves the initial formation of α-bromoesters or α-bromoamides of mandelic acid, which are then reacted with various N-heterocyclic compounds (such as 1-methylimidazole or pyridine) to form the final ionic liquid salts. rsc.orgresearchgate.net

The structural diversity of these ILs was systematically explored by varying several features: rsc.org

Alkyl Chain Length: Methyl, ethyl, and n-butyl groups were incorporated into the ester or amide portion of the molecule.

Linkage Type: Both ester and amide linkages to the mandelic acid core were synthesized.

Cationic Headgroup: Different N-heterocyclic headgroups were used, including 1-methylimidazolium and various substituted pyridiniums. rsc.org

Anion: The bromide anion was used in this series. rsc.org

This work illustrates a clear strategy of converting a simple, renewable α-hydroxy acid into a class of functional materials with tunable properties, highlighting the potential of the mandelic acid scaffold beyond its use in traditional organic synthesis. rsc.orgresearchgate.net

Table 3: Structural Features of Synthesized Mandelic Acid-Derived Ionic Liquids
Ionic Liquid IDLinkage TypeAlkyl ChainCationic HeadgroupReference
1EsterMethyl1-Methylimidazolium rsc.org
2EsterEthyl1-Methylimidazolium rsc.org
3EsterMethylPyridinium (B92312) rsc.org
4EsterEthylPyridinium rsc.org
5Estern-Butyl1-Methylimidazolium rsc.org
6Estern-ButylPyridinium rsc.org
7EsterEthyl3-Methoxy Pyridinium rsc.org
8EsterEthyl3-(Ethoxycarbonyl)pyridinium rsc.org
9Amiden-Butyl1-Methylimidazolium rsc.org
10Amiden-ButylPyridinium rsc.org

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4 Methylmandelic Acid

Oxidation Reactions and Decarboxylation Pathways

The oxidation of 3-Bromo-4-methylmandelic acid, akin to other mandelic acid derivatives, can proceed through various pathways, often leading to oxidative decarboxylation. The nature of the oxidant and reaction conditions significantly influences the reaction kinetics, product distribution, and the mechanism of these transformations.

Oxidative Decarboxylation Kinetics and Mechanisms

The kinetics of oxidative decarboxylation of substituted mandelic acids have been extensively studied using various oxidants, including permanganate, N-bromo-iso-nicotinamide, and tripropylammonium fluorochromate. While specific kinetic data for this compound is not extensively documented, the general principles derived from studies on analogous compounds provide a strong framework for understanding its reactivity.

In many cases, the reaction is first-order with respect to both the oxidant and the mandelic acid derivative. scispace.comijsrch.com A significant primary kinetic isotope effect (kH/kD > 1) is often observed when the alpha-hydrogen is replaced with deuterium, indicating that the cleavage of the C-H bond at the alpha-position is the rate-determining step. scispace.com This suggests a mechanism involving the transfer of a hydride ion from the alpha-carbon to the oxidant.

Influence of Substituents on Reaction Rates and Selectivity

The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the rate of oxidative decarboxylation. The presence of the electron-withdrawing bromine atom at the 3-position and the electron-donating methyl group at the 4-position in this compound will have competing effects on the reaction rate.

Studies on a range of substituted mandelic acids have shown that electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups increase it. acs.orgrsc.org This trend is often quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. wikipedia.org A negative value for the reaction constant (ρ) in the Hammett plot indicates the development of a positive charge in the transition state. rsc.orgwikipedia.org

The following table presents representative data on the effect of substituents on the oxidation rate of mandelic acids by ethylenediammonium dichromate, illustrating the general trend.

Substituent (para)Rate Constant (k_d) x 10^4 s^-1
-OCH33.5
-CH32.8
-H2.1
-Cl1.5
-NO20.8

This interactive table is based on generalized data from studies on substituted mandelic acids and serves to illustrate the trend. The exact values may vary depending on the specific oxidant and reaction conditions.

For this compound, the electron-withdrawing inductive effect of the bromine atom would be expected to decrease the rate of oxidation, while the electron-donating hyperconjugation effect of the methyl group would tend to increase it. The net effect on the reaction rate would depend on the balance of these opposing electronic influences.

Investigation of Carbocationic Transition States

The negative rho (ρ) values obtained from Hammett plots in various oxidation studies of substituted mandelic acids strongly suggest the buildup of positive charge at the alpha-carbon in the transition state. rsc.org This is consistent with a mechanism involving a carbocationic intermediate.

The proposed mechanism for the oxidative decarboxylation often involves the initial formation of an ester intermediate between the hydroxyl group of the mandelic acid and the oxidant. This is followed by the rate-determining cleavage of the alpha-C-H bond, leading to the formation of a carbocation. This carbocation is stabilized by the adjacent phenyl ring. Subsequent decarboxylation and reaction with water or other nucleophiles lead to the final products, typically the corresponding benzaldehyde derivative.

The stability of this carbocationic intermediate is influenced by the substituents on the aromatic ring. Electron-donating groups stabilize the carbocation, thus accelerating the reaction, while electron-withdrawing groups destabilize it, leading to a slower reaction rate. The bromo and methyl substituents on this compound would therefore exert opposing effects on the stability of the carbocationic transition state.

Nucleophilic and Electrophilic Transformations

Beyond oxidation, the carboxylic acid and alpha-hydroxyl moieties of this compound are susceptible to a range of nucleophilic and electrophilic transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo typical reactions of carboxylic acids, most notably esterification. google.comnih.govrsc.org Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride, which can then readily react with alcohols or amines to form esters or amides, respectively.

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.comyoutube.commasterorganicchemistry.compearson.comlibretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acyl chlorides > acid anhydrides > esters > amides. masterorganicchemistry.com

Reactivity at the Alpha-Hydroxyl Position

The alpha-hydroxyl group of this compound is a secondary benzylic alcohol, which imparts specific reactivity to this position. This hydroxyl group can be a target for nucleophilic substitution reactions, although the direct displacement of the hydroxyl group is generally difficult due to it being a poor leaving group.

To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or a halide. For example, reaction with thionyl chloride (SOCl₂) could convert the hydroxyl group into a chloro group, which can then be displaced by various nucleophiles.

The benzylic nature of the alpha-carbon means that S_N1-type reactions are possible due to the potential for the formation of a resonance-stabilized benzylic carbocation. The substituents on the aromatic ring will influence the stability of this carbocation and thus the rate of such reactions. The electron-donating methyl group at the para position would stabilize a benzylic carbocation, while the electron-withdrawing bromine at the meta position would have a destabilizing effect.

Aromatic Ring Reactivity and Functional Group Interconversions of this compound

The chemical behavior of this compound is characterized by the reactivity of its substituted aromatic ring and the transformations of its carboxylic acid and α-hydroxyl functional groups. The interplay of these structural features dictates the molecule's participation in a variety of organic reactions.

Aromatic Ring Reactivity

The benzene ring of this compound possesses three substituents: a bromine atom, a methyl group, and a 1-hydroxy-1-carboxyethyl group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The directing effects of these substituents are a consequence of both inductive and resonance effects. The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect. organicchemistrytutor.comlibretexts.org The bromine atom is a deactivating, ortho, para-director; its electron-withdrawing inductive effect deactivates the ring, while its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org The 1-hydroxy-1-carboxyethyl group is generally considered to be a deactivating, meta-director due to the electron-withdrawing nature of the carboxylic acid and hydroxyl functionalities.

In the context of this compound, the positions for electrophilic attack are influenced by the cumulative effects of these three groups. The interplay between the activating methyl group and the deactivating bromo and hydroxy(carboxy)methyl groups, along with their respective directing effects, determines the ultimate position of substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
Br₂ / FeBr₃2,5-Dibromo-4-methylmandelic acidThe methyl group strongly activates the ortho position (C5), and the existing bromine directs ortho and para. The C2 position is also activated by the methyl group (para) and the bromine (ortho), but may be slightly less favored due to steric hindrance.
HNO₃ / H₂SO₄3-Bromo-4-methyl-5-nitromandelic acidThe strong directing effect of the activating methyl group to the ortho position (C5) is expected to dominate over the meta-directing effect of the deactivating side chain.
CH₃COCl / AlCl₃5-Acetyl-3-bromo-4-methylmandelic acidSimilar to nitration, the activating methyl group is likely to direct the incoming acyl group to the ortho position (C5).

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and may not reflect the outcome of specific experimental conditions.

Functional Group Interconversions

The carboxylic acid and α-hydroxyl groups of this compound are amenable to a range of chemical transformations, allowing for the synthesis of various derivatives.

Esterification: The carboxylic acid moiety can be converted to an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. Alternatively, reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate esterification under milder conditions. For instance, (R)-mandelic acid can be esterified with methanol in the presence of a catalyst to yield the corresponding methyl ester. rsc.org

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding an α-keto acid. A variety of oxidizing agents can be employed for this transformation. For example, the oxidation of mandelic acid and its derivatives can be achieved using reagents like potassium permanganate or through catalytic systems involving molecular oxygen. organic-chemistry.org

Reduction: The α-hydroxyl group can be reduced to a methylene group, converting the mandelic acid derivative into a phenylacetic acid derivative. This can be accomplished through catalytic hydrogenation or by using reagents like hydroiodic acid, which can be generated in situ from sodium iodide and a stoichiometric reductant like phosphorous acid. organic-chemistry.orggoogle.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). fishersci.it

Table 2: Examples of Functional Group Interconversions of Mandelic Acid Derivatives

Starting MaterialReagent(s)ProductReaction TypeYield (%)Reference
4-Bromomandelic acidn-Butanol, Salicylaldehyden-Butyl 4-bromomandelateEsterification94 rsc.org
Mandelic acid2-Azaadamantane N-oxyl (AZADO), O₂Phenylglyoxylic acidOxidationN/A organic-chemistry.org
Mandelic acid derivativesNaI, H₃PO₃Phenylacetic acid derivativesReductionup to 90 organic-chemistry.orggoogle.com
4-Bromobenzoic acidBenzylamine, PPh₃, NCPhthN-Benzyl-4-bromobenzamideAmide Formation69 nih.gov

Stereochemical Aspects and Chiral Resolution of 3 Bromo 4 Methylmandelic Acid

Enantiomeric Forms and Racemic Mixture Characterization

Due to the chiral α-carbon, 3-Bromo-4-methylmandelic acid exists as a pair of enantiomers: (R)-3-Bromo-4-methylmandelic acid and (S)-3-Bromo-4-methylmandelic acid. These two molecules are non-superimposable mirror images of each other. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light, where they rotate the light in equal but opposite directions, and their differential interactions with other chiral molecules.

A synthetically produced sample of this compound, without the influence of a chiral catalyst or resolving agent, typically results in a racemic mixture. A racemic mixture contains equal amounts (a 50:50 ratio) of the (R)- and (S)-enantiomers. Consequently, a racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. The characterization of this racemic mixture is the first step before any chiral resolution process is undertaken. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can confirm the chemical structure, while the racemic nature is confirmed by the absence of optical activity measured via polarimetry.

Methodologies for Chiral Resolution

The separation of a racemic mixture into its constituent enantiomers is a process known as chiral resolution. For mandelic acid and its derivatives, several well-established methodologies can be employed.

One of the most traditional and industrially viable methods for resolving carboxylic acids is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic acid with an enantiomerically pure chiral base, often a natural alkaloid like cinchonine (B1669041) or a synthetic amine like (R)-α-methylbenzylamine. google.comresearchgate.net

The reaction of racemic (±)-3-Bromo-4-methylmandelic acid with a single enantiomer of a chiral base, for instance, (R)-base, yields a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. missouri.edu One diastereomer will preferentially crystallize from the solution under optimized conditions, while the other remains in the mother liquor. After separation by filtration, the desired diastereomeric salt is treated with a strong acid to break the ionic bond and liberate the enantiomerically pure mandelic acid derivative. Research on various halogenated mandelic acids has shown that factors like the choice of resolving agent, solvent, temperature, and molar ratios are crucial for achieving high resolution efficiency and enantiomeric excess (%e.e.). nih.gov

Table 1: Chiral Resolving Agents for Mandelic Acid Derivatives

Resolving Agent Type Application Principle Reference
Levetiracetam Chiral Amide Enantiospecific co-crystallization nih.gov
(1R,2S)-(−)-Ephedrine Chiral Amine Diastereomeric salt formation missouri.edu
(R)-α-methylbenzylamine Chiral Amine Diastereomeric salt formation researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method can utilize a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

For mandelic acid derivatives, cyclodextrins (CDs) and their derivatives have proven to be highly effective chiral selectors. nih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form temporary inclusion complexes with the enantiomers of this compound. The separation mechanism relies on the differential stability of the diastereomeric complexes formed between the two enantiomers and the single enantiomer of the cyclodextrin (B1172386). mdpi.comnih.gov

In a typical reversed-phase HPLC setup, a modified β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is added to the mobile phase. nih.govresearchgate.net The enantiomers of the analyte are passed through a standard achiral column (e.g., C18). The enantiomer that forms a more stable inclusion complex with the cyclodextrin in the mobile phase will have a different retention time than the other enantiomer, thus enabling their separation. nih.govnih.gov Factors influencing the separation include the type and concentration of the cyclodextrin, the pH of the mobile phase, the organic modifier used, and the column temperature. researchgate.net

Table 2: HPLC Conditions for Enantioseparation of Mandelic Acid Derivatives

Parameter Typical Condition Purpose Reference
Column C18 (achiral) Stationary Phase nih.govresearchgate.net
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms diastereomeric inclusion complexes nih.govresearchgate.net
Mobile Phase Acetonitrile/Phosphate Buffer Eluent System nih.gov

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers under mild conditions. mpg.de Lipases are a common class of enzymes used for the kinetic resolution of racemic mandelic acid derivatives. bohrium.comresearchgate.net

Kinetic resolution involves the selective reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can selectively catalyze the esterification of one enantiomer of (±)-3-Bromo-4-methylmandelic acid with an alcohol (e.g., in the presence of vinyl acetate). researchgate.net This results in a mixture of an ester (from one enantiomer) and the unreacted acid (the other enantiomer). These two compounds, having different functional groups, can then be easily separated by standard chemical methods like extraction or chromatography. Lipases such as Pseudomonas cepacia lipase or Novozym 435 (Candida antarctica lipase B) have shown high enantioselectivity for various substituted mandelic acids. bohrium.comresearchgate.net Another approach involves mandelate (B1228975) racemase, an enzyme that can interconvert mandelic acid enantiomers. rsc.orgrsc.org This can be used in dynamic kinetic resolution (DKR) processes, where the undesired enantiomer is continuously racemized back to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

Absolute Configuration Determination and Conformational Analysis

Once the enantiomers are separated, it is essential to determine their absolute configuration, i.e., whether they are the (R) or (S) form.

The modified Mosher method is a well-established NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govspringernature.com The method involves derivatizing the chiral alcohol (in this case, the separated enantiomer of this compound) with two enantiomerically pure chiral derivatizing agents, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). mdpi.com

This reaction produces two diastereomeric MTPA esters. The principle of the method is based on the anisotropic effect of the phenyl ring in the MTPA moiety, which causes different shielding or deshielding effects on the protons of the substrate in the two different diastereomers. researchgate.net By analyzing the ¹H NMR spectra of both diastereomeric esters and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. nih.gov A consistent pattern of positive Δδ values for protons on one side of the molecule and negative values on the other allows for an unambiguous assignment of the (R) or (S) configuration at the carbinol center. springernature.commdpi.com

X-ray Diffraction for Solid-State Chiral Analysis

X-ray diffraction is a powerful and definitive technique for the determination of the absolute configuration of chiral molecules in the solid state. nih.gov By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the spatial arrangement of its atoms. For chiral molecules, this allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.

In the case of a racemic mixture, the two enantiomers can crystallize in one of three ways: as a racemic compound (a true racemate), as a conglomerate, or as a pseudoracemate. X-ray diffraction can distinguish between these forms. Furthermore, when a single enantiomer is crystallized, or when a racemate is resolved through the formation of diastereomeric co-crystals, single-crystal X-ray diffraction can be used to determine the absolute configuration of each component. rsc.org

The table below presents representative crystallographic data for a related mandelic acid derivative, which illustrates the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.213
b (Å)8.345
c (Å)14.567
α (°)90
β (°)90
γ (°)90

Note: The data in this table is representative of a substituted mandelic acid and is intended for illustrative purposes, as specific data for this compound is not available.

Circular Dichroism Spectroscopy for Optical Activity

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is highly sensitive to the stereochemical features of a molecule and provides information about its absolute configuration and conformation in solution.

Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. A positive or negative absorption band in the CD spectrum, known as a Cotton effect, is characteristic of a particular stereoisomer. The sign of the Cotton effect at a specific wavelength can often be correlated with the absolute configuration of the molecule.

For mandelic acid and its aromatic derivatives, the electronic transitions of the phenyl chromophore, coupled with the chiral center, give rise to characteristic CD signals. rsc.org The spectrum of mandelic acid typically shows bands corresponding to π → π* transitions of the aromatic ring. rsc.org The substitution pattern on the aromatic ring, as in this compound, is expected to influence the position and intensity of these bands.

While the specific CD spectrum for this compound has not been reported in the literature, the expected chiroptical properties can be inferred from studies on similar compounds. The table below summarizes the typical electronic transitions observed in the CD spectra of mandelic acid derivatives.

Wavelength (nm)Electronic Transition
~260π → π* (aromatic ring)
~220n → π* (carboxylic acid)
~205π → π* (aromatic ring)
~190π → π* (aromatic ring with charge-transfer character)

Note: The data in this table is based on the chiroptical properties of mandelic acid and its derivatives and is intended to be representative. rsc.org The exact wavelengths and intensities for this compound may vary.

Advanced Analytical and Spectroscopic Characterization in 3 Bromo 4 Methylmandelic Acid Research

Chromatographic Techniques for Purity and Enantiopurity Assessment

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for the analysis of 3-bromo-4-methylmandelic acid. It is employed to separate the compound from impurities and, critically, to resolve its enantiomers.

The development of a robust HPLC method is the cornerstone of purity and enantiopurity assessment. For mandelic acid and its derivatives, reversed-phase HPLC is a commonly employed technique. Method development involves the systematic optimization of several key parameters to achieve baseline separation of the enantiomers with good resolution. nih.gov

Key parameters that are optimized during method development include:

Mobile Phase Composition: The choice of buffer (e.g., phosphate or acetate), its pH, and the type and concentration of the organic modifier (such as acetonitrile or methanol) significantly influence retention times and resolution. nih.govresearchgate.net For several mandelic acid derivatives, a mobile phase with a low pH, such as 2.68, has been shown to be effective. nih.govresearchgate.net

Chiral Selector Concentration: In chiral separations using a mobile phase additive, the concentration of the chiral selector (e.g., a cyclodextrin) is critical. Optimal concentrations are required to facilitate effective chiral recognition and separation. nih.govresearchgate.net

Column Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the stationary phase, thereby influencing retention and selectivity. nih.gov The enantioseparation of mandelic acid derivatives is an enthalpy-driven process. nih.gov

The following table summarizes typical parameters investigated during HPLC method development for the chiral separation of mandelic acid derivatives.

ParameterVariableEffect on SeparationReference
Mobile Phase Buffer pHAffects the ionization state of the carboxylic acid, influencing retention and interaction with the chiral selector. nih.gov
Organic Modifier (% Acetonitrile)Higher concentrations can decrease retention time but may reduce chiral resolution if not optimized. nih.govresearchgate.net
Chiral Selector Cyclodextrin (B1172386) ConcentrationDirectly impacts the formation of inclusion complexes necessary for enantiomeric recognition. nih.govresearchgate.net
Temperature Column Temperature (°C)Influences the stability of the diastereomeric complexes, affecting resolution and analysis time. nih.gov

The chiral separation of this compound enantiomers by HPLC is often achieved through the formation of transient, diastereomeric inclusion complexes with a chiral selector. nih.govnih.gov Cyclodextrins and their derivatives are widely used for this purpose, either as a chiral mobile phase additive or immobilized on a chiral stationary phase. nih.gov

Chiral recognition is based on the differential stability of the complexes formed between each enantiomer and the chiral selector. mdpi.com This process is often explained by the "three-point interaction model," where one enantiomer can establish more stable interactions with the selector than the other, leading to differences in retention time. mdpi.com The formation of these inclusion complexes is driven by forces such as van der Waals forces and hydrogen bonding. nih.gov For mandelic acids, the differing binding energies between each enantiomer and the cyclodextrin cavity are responsible for the chiral resolution mechanism. nih.gov The precise geometric fit between the substituted phenyl ring of the mandelic acid derivative and the hydrophobic cavity of the cyclodextrin plays a crucial role in the enantioseparation process. mdpi.com

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving to confirm its identity and complement chromatographic data.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aromatic protons will appear as multiplets or doublets in the downfield region (typically 7.0-8.0 ppm). The methyl protons will appear as a singlet further upfield, while the methine proton (CH-OH) and the hydroxyl protons (OH and COOH) will also have characteristic chemical shifts.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carboxyl carbon (C=O) at a very downfield position (around 170-180 ppm), the aromatic carbons, the carbon bearing the hydroxyl group (C-OH), and the methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

The following table provides expected chemical shift ranges for the key nuclei in this compound, based on data from analogous structures. rsc.org

NucleusTypeExpected Chemical Shift (δ, ppm)Multiplicity
¹H Carboxylic Acid (-COOH)> 10Singlet (broad)
Aromatic (Ar-H)7.0 - 8.0Multiplet
Methine (-CHOH)~ 5.0Singlet
Alcohol (-OH)Variable (broad)Singlet (broad)
Methyl (-CH₃)~ 2.4Singlet
¹³C Carbonyl (-COOH)170 - 180Singlet
Aromatic (Ar-C)120 - 140Singlet
Methine (-C-OH)70 - 80Singlet
Methyl (-CH₃)~ 20Singlet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info For this compound, the IR spectrum would confirm the presence of key functional groups.

The analysis of the IR spectrum of mandelic acid reveals a sharp O-H stretching mode, which suggests the absence of significant intermolecular dimerization that is common in other carboxylic acids. nih.govkfupm.edu.sa This is further supported by the lack of splitting in the C=O stretching mode. nih.govkfupm.edu.sa

The table below lists the characteristic IR absorption bands expected for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H Carboxylic Acid Stretch2500 - 3300Broad
O-H Alcohol Stretch3200 - 3600Broad
C-H Aromatic Stretch3000 - 3100Medium
C=O Carboxylic Acid Stretch1700 - 1725Strong
C=C Aromatic Stretch1450 - 1600Medium
C-O Alcohol/Acid Stretch1050 - 1300Strong
C-Br Stretch500 - 600Medium-Strong

Advanced Chemical Analysis

A comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. While HPLC is ideal for assessing purity and enantiomeric excess, its combination with spectroscopic methods provides unequivocal structural confirmation. For instance, fractions collected from an HPLC separation can be subjected to NMR analysis to confirm the identity of the main peak and any impurities.

Furthermore, Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), serves as a powerful complementary technique. It provides crucial information about the molecular weight of the compound and its fragmentation patterns, which aids in structural elucidation and impurity identification. The integration of these advanced methods ensures a thorough and accurate chemical analysis, which is vital for the use of this compound in research and synthesis.

Ion Exchange Techniques for Organic Acid Salts

Ion exchange chromatography is a pivotal analytical technique for the separation and purification of ionic compounds. In the context of this compound and related organic acids, this method is particularly useful for the analysis of their corresponding salts. The technique relies on the reversible exchange of ions between a liquid phase (the sample solution) and a solid phase (the ion exchange resin).

The fundamental principle of ion exchange involves the use of a stationary phase, typically a resin, which has charged functional groups on its surface. These fixed charges are associated with mobile counter-ions that can be exchanged with ions of the same charge from the sample solution. For the analysis of organic acid salts, both anion and cation exchange resins can be employed.

Anion Exchange Chromatography:

In anion exchange chromatography, the stationary phase possesses positively charged functional groups, which attract and bind negatively charged molecules, such as the carboxylate anion of this compound. google.com A common process for purifying carboxylic acids using this method involves several steps:

Adsorption: The solution containing the organic acid salt is applied to the anion exchange resin. The carboxylate anions bind to the positively charged sites on the resin. google.com

Washing: The resin is then washed, typically with water, to remove any unbound neutral or cationic impurities. google.com

Elution: The desired carboxylate anions are displaced from the resin by washing it with a solution containing a stronger anion, which has a higher affinity for the resin. This causes the release of the purified organic acid. google.com

Weakly basic anion exchangers have been specifically utilized for the separation and purification of mandelic acid. google.com The process involves adsorbing the mandelic acid from a solution onto the resin, washing away impurities, and then eluting the purified acid. google.com

Cation Exchange Chromatography:

Alternatively, cation exchange chromatography can be used, particularly for the analysis of the salt form of an organic acid. In this approach, the stationary phase contains negatively charged functional groups (such as sulfonate groups). libretexts.org When a solution of an organic acid salt (e.g., sodium 3-bromo-4-methylmandelate) is passed through a cation exchange resin in the hydrogen form (H+), the cation of the salt (Na+) is exchanged for a proton (H+). core.ac.uk This converts the salt into its corresponding free acid, which can then be quantified by titration. core.ac.uk

Research conducted on various sodium salts of mandelic acid derivatives has demonstrated the efficacy of ion exchange techniques for their analysis. A study by C. E. Moore and colleagues analyzed the purity of several brominated mandelic acid salts using both anion and cation exchange titration methods, comparing the results with gravimetric analysis. While this compound was not specifically included, the data for closely related bromomandelic acid salts validates the applicability of the method.

The following interactive table presents the purity analysis of various sodium mandelate (B1228975) salts as determined by different analytical methods, including ion exchange techniques. The data indicates a high degree of accuracy for the ion exchange-titration procedures when compared to traditional gravimetric methods. core.ac.uk

Data adapted from the analysis of sodium mandelate salts, demonstrating the utility of ion exchange techniques for related compounds. core.ac.uk

This analytical approach provides a rapid and convenient method for the quantitative analysis of organic acid salts, yielding results with a high degree of stoichiometric accuracy. core.ac.uk

Computational and Theoretical Investigations of 3 Bromo 4 Methylmandelic Acid

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the fundamental characteristics of molecules like 3-Bromo-4-methylmandelic acid. Such studies on mandelic acid and its derivatives have established a methodological framework for understanding their electronic structure and reactivity. nih.gov

Electronic Structure and Conformational Analysis

Theoretical studies on the electronic structure of substituted mandelic acids reveal that the introduction of substituents to the aromatic ring can significantly alter the π-electron system. nih.gov For this compound, the bromine and methyl groups are expected to influence the electron density distribution across the phenyl ring. The bromine atom, being electronegative, would act as an electron-withdrawing group through inductive effects, while the methyl group would be electron-donating. These substitutions impact the molecule's aromaticity and the chemical shifts observed in NMR spectroscopy. mdpi.com

Conformational analysis, often performed using methods like the B3LYP functional with a 6-311++G(d,p) basis set, is crucial for identifying the most stable three-dimensional arrangement of the molecule. nih.gov For this compound, the key dihedral angles to consider are those around the Cα-C(phenyl) and Cα-COOH bonds, which determine the relative orientation of the phenyl, carboxyl, and hydroxyl groups. The identification of the global minimum energy conformer is essential for accurate predictions of other molecular properties.

Table 1: Predicted Electronic Properties of this compound (Illustrative based on related compounds)

Property Predicted Value/Characteristic
HOMO Energy Expected to be influenced by the electron-withdrawing bromine and electron-donating methyl groups.
LUMO Energy Also modulated by the substituents, affecting the molecule's electron-accepting capability.
HOMO-LUMO Gap A key indicator of chemical reactivity and kinetic stability.
Dipole Moment The vector sum of individual bond dipoles, influenced by the polar C-Br and O-H bonds.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the oxidation of mandelic acid has been shown to proceed through intermediates like phenylglyoxylic acid and benzaldehyde. rsc.org Theoretical calculations can map the potential energy surface for such reactions, identifying the transition state structures and calculating the activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone. The characterization of transition states is critical for understanding the kinetics of a reaction.

Molecular Modeling for Chiral Recognition Phenomena

The chirality of this compound makes it a subject of interest for studies on chiral recognition, which is fundamental to its separation and potential stereospecific interactions in biological systems.

Host-Guest Interaction Studies in Chiral Separations

Chiral separation of mandelic acid derivatives is often achieved using chiral selectors, such as cyclodextrins. mdpi.com Molecular modeling plays a pivotal role in understanding the non-covalent interactions that govern the formation of diastereomeric host-guest complexes. beilstein-journals.orgnih.gov Techniques like molecular dynamics (MD) simulations and quantum mechanical calculations can elucidate the binding modes and energies of the enantiomers of this compound within the chiral cavity of a host molecule. nih.gov

These studies can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to the differential stability of the diastereomeric complexes, thereby explaining the basis of chiral recognition. nih.gov The "three-point interaction model" is a conceptual framework often used to rationalize these observations. mdpi.com

Table 2: Key Interactions in Host-Guest Complexation for Chiral Recognition (Conceptual)

Interaction Type Description
Hydrogen Bonding Between the hydroxyl and carboxyl groups of the mandelic acid derivative and polar groups of the host.
Inclusion Complexation Insertion of the substituted phenyl ring into the hydrophobic cavity of a cyclodextrin (B1172386) host.
Steric Hindrance Differential steric fit between the enantiomers and the chiral host.

Prediction of Diastereomeric Interactions in Salt Formation

The formation of diastereomeric salts with a chiral resolving agent is a classical method for enantiomeric resolution. researchgate.netnih.gov Computational approaches can be used to predict the stability of the crystal lattices of these diastereomeric salts. By calculating the lattice energies of the (R,R) and (S,R) salt pairs, it is possible to predict which diastereomer will preferentially crystallize from a solution, thus guiding the development of efficient resolution protocols. Studies on substituted mandelic acids have shown that both kinetic and thermodynamic factors can influence the outcome of crystallization. acs.org

In Silico Approaches to Structure-Activity Relationships for Biological Probes

In silico methods are increasingly used to predict the biological activity of molecules and to understand their structure-activity relationships (SAR). For a compound like this compound, these approaches can help in identifying potential biological targets and in designing more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For mandelic acid derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models can highlight the structural features (steric, electrostatic, hydrophobic) that are crucial for a particular biological activity, such as antifungal properties. nih.gov

Molecular docking simulations can predict the binding mode of this compound to the active site of a biological target, such as an enzyme or a receptor. benthamdirect.comnih.gov These simulations provide insights into the specific interactions that stabilize the ligand-protein complex and can be used to estimate the binding affinity. This information is invaluable for the rational design of new biological probes based on the this compound scaffold.

Table 3: In Silico Parameters for Structure-Activity Relationship Studies (Illustrative)

Parameter Relevance
Molecular Descriptors (e.g., LogP, molecular weight, polar surface area) Used in QSAR models to correlate with biological activity.
Docking Score An estimation of the binding affinity of the molecule to a biological target.
Pharmacophore Features Identification of the essential spatial arrangement of functional groups required for biological activity.

Research Applications and Potential in Chemical Sciences

Application as Intermediates in Complex Organic Synthesis

As a versatile intermediate, 3-bromo-4-methylmandelic acid provides a chiral framework that can be elaborated into more complex structures. The presence of the bromine atom offers a reactive handle for cross-coupling reactions, while the carboxylic acid and alcohol moieties allow for standard transformations like esterification and amidation.

The primary value of this compound in asymmetric synthesis lies in its role as a chiral synthon, a building block used to introduce a specific stereocenter into a larger molecule. Its derivatives are recognized as crucial precursors for a variety of complex, biologically significant molecules. nih.gov The general scaffold of mandelic acid is a key starting point for many chiral pharmaceuticals, including certain penicillins and cephalosporins. researchgate.net

A pertinent example is in the synthesis of novel kinase inhibitors. The general synthetic pathway for a series of potent and selective inhibitors of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) utilizes substituted mandelic acids as the core chiral precursor. nih.govresearchgate.net The synthesis typically begins with the corresponding substituted benzaldehyde, which is converted to a cyanohydrin. Subsequent acid hydrolysis yields the mandelic acid methyl ester. nih.gov This ester can then be hydrolyzed to the free acid, which is then coupled with other fragments to construct the final complex inhibitor molecule. nih.gov The 3-bromo-4-methyl substitution pattern on the mandelic acid core would serve to introduce specific steric and electronic properties into the final inhibitor, potentially influencing its binding affinity and selectivity. nih.gov Furthermore, the bromine atom on the aromatic ring provides a valuable site for further molecular diversification through reactions like palladium-catalyzed cross-coupling, allowing for the synthesis of a library of analogs from a common intermediate. acs.org

In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical unit that directs the stereochemical outcome of a reaction before being removed. chemeurope.com Mandelic acid itself was notably introduced as an effective chiral auxiliary by B.M. Trost in 1980. chemeurope.comscielo.brwikipedia.org This established the utility of the mandelic acid framework in controlling stereoselectivity.

For instance, (S)-(+)-mandelic acid has been successfully employed as a chiral auxiliary in the TiCl4-promoted addition of allyltrimethylsilane (B147118) to N-acyliminium ions, providing a route to chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives. scielo.br In such applications, the mandelic acid is first attached to the substrate molecule, typically via an ester or amide linkage. Its inherent chirality then sterically guides the approach of a reactant to one face of the molecule, resulting in the formation of one stereoisomer in excess. After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Additionally, derivatives like (R)-O-methylmandelic acid are used as chiral resolving agents. In one synthetic route, a mixture of diastereomeric propargyl alcohols was esterified with (R)-O-methylmandelic acid. mdpi.com The resulting diastereomeric esters were separable by standard silica (B1680970) gel chromatography, allowing for the isolation of the individual stereoisomers. mdpi.com This demonstrates the utility of the mandelic acid scaffold in physically separating enantiomers, a critical process in asymmetric synthesis.

Chemical Biology and Biochemical Probe Development (In Vitro Studies Only)

Derivatives of this compound have served as foundational structures for the development of new chemical probes to investigate biological systems. These studies are confined to in vitro settings, focusing on cellular and enzymatic assays.

Recent research has highlighted the potential of compounds derived from structures related to this compound as antimicrobial agents.

In one study, a series of pyrazine (B50134) carboxamides, synthesized from 4-bromo-3-methyl aniline, were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com The derivative 5d , N-(3-methyl-4-(p-tolyl)phenyl)pyrazine-2-carboxamide, demonstrated the most potent activity, highlighting the potential of this substitution pattern in combating resistant bacterial strains. mdpi.com

In the realm of antifungal research, a series of 4-substituted mandelic acid derivatives incorporating a 1,3,4-oxadiazole (B1194373) thioether moiety were synthesized and tested against various plant-pathogenic fungi. nih.gov Several of these compounds displayed excellent in vitro activity, in some cases superior to the commercial fungicide mandipropamid. nih.gov The data indicates that modifying the mandelic acid core can lead to potent antifungal agents.

Table 1: In Vitro Antimicrobial Activity of Selected Derivatives
CompoundTarget OrganismActivity MetricValueSource
Compound E6 (mandelic acid-oxadiazole derivative)Verticillium dahlia (fungus)EC5012.7 mg/L nih.gov
Compound E13 (mandelic acid-oxadiazole derivative)Gibberella saubinetii (fungus)EC5020.4 mg/L nih.gov
Compound E18 (mandelic acid-oxadiazole derivative)Sclerotinia sclerotiorum (fungus)EC508.0 mg/L nih.gov
Compound 5d (pyrazine carboxamide derivative)XDR S. Typhi (bacteria)MIC6.25 mg/mL mdpi.com

Understanding the mechanism by which a compound exerts its biological effect is crucial for probe development. For the potent antifungal mandelic acid derivatives, mechanism-of-action studies were conducted at the cellular level. nih.gov Microscopic analysis using fluorescence and scanning electron microscopy (SEM) on Gibberella saubinetii revealed that the lead compound E13 caused significant morphological changes to the fungal hyphae. nih.gov It appeared to break the surface of the hyphae, and further investigation confirmed that it destroyed the integrity of the cell membrane. nih.gov This disruption was quantified by measuring the leakage of cytoplasmic contents, where a dramatic increase in extracellular nucleic acid and protein concentrations was observed following treatment with compound E13 . nih.gov

In the context of enzyme inhibition, the mandelamide-derived PERK inhibitors function by targeting a key component of the unfolded protein response (UPR). The UPR is a cellular stress response pathway mediated by sensors on the endoplasmic reticulum, including PERK. nih.gov By inhibiting the kinase activity of PERK, these compounds can arrest specific signaling cascades that are crucial for the survival and proliferation of cancer cells under stress. nih.gov

The this compound scaffold is a valuable starting point for the rational design of specific enzyme inhibitors for biochemical research.

A clear example is the development of novel, potent, and selective inhibitors of PERK, a kinase implicated in cancer and metabolic diseases. nih.govresearchgate.net Medicinal chemistry efforts led to mandelamide-derived pyrrolopyrimidines that were optimized using a structure-based design approach. nih.gov The mandelic acid portion of the molecule forms a key amide linkage (a mandelamide) which is critical for interaction with the enzyme's active site. The 3-bromo-4-methylphenyl group would occupy a specific pocket, and its properties are tuned to optimize potency and selectivity. nih.gov

Separately, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been identified as potent inhibitors of alkaline phosphatase (AP), a ubiquitous enzyme involved in various physiological processes. mdpi.com The most active compound from this series, 5d , demonstrated significant inhibitory activity in vitro. mdpi.com Such inhibitors are valuable tools for biochemical research into the roles of AP. Patents also describe other mandelic acid derivatives as competitive inhibitors of trypsin-like proteases, such as thrombin, indicating the broad applicability of this scaffold in designing enzyme inhibitors. google.comgoogle.com.na

Materials Science Applications of Mandelic Acid Derivatives

The unique chemical architecture of mandelic acid derivatives, including this compound, provides a versatile platform for the design of new materials. The aromatic ring offers rigidity and thermal stability, while the hydroxyl and carboxylic acid groups serve as reactive sites for polymerization and functionalization. These characteristics are being exploited in two promising areas: the creation of biodegradable polymers and the synthesis of environmentally benign functional materials.

Research on Polymandelic Acid and Derived Polymeric Materials

Polymandelic acid (PMA) is emerging as a significant biodegradable polymer, positioned as a potential alternative to polystyrene (PS) due to their structural and property similarities. rsc.orgresearchgate.net Research has focused on overcoming previous limitations in synthesizing high molecular weight PMA, which is crucial for producing materials with practical mechanical strength for applications like films and molded products. google.com

Historically, achieving high molecular weight PMA was challenging, with isotactic PMA only being produced as low molecular weight oligomers. google.com However, recent advancements have enabled the synthesis of high molecular weight PMA, with weight average molecular weights of 10,000 g/mol or more, and in some cases, exceeding 150,000 g/mol . google.com This has been a critical breakthrough, as a molecular weight of at least 200,000 g/mol is considered necessary to form non-brittle films. google.com

A key area of investigation is the synthesis of stereoregular PMA. Through organocatalytic ring-opening polymerization (ROP) of mandelide (the cyclic dimer of mandelic acid) or other cyclic monomers like O-carboxyanhydrides (manOCA), researchers can now produce well-defined PMA with controlled molecular weight, low polydispersity, and specific stereochemistry (isotactic or atactic). rsc.orgresearchgate.netbath.ac.uk

Key Research Findings:

Enhanced Thermal Properties: Highly isotactic (stereoregular) PMA exhibits a glass transition temperature (Tg) of approximately 110°C, which is a significant 15°C enhancement compared to its racemic, atactic counterpart (Tg ≈ 95-100°C). bath.ac.uk This improved heat resistance is comparable to that of polystyrene, opening up possibilities for high-performance applications. bath.ac.uk

Biodegradability: PMA is a biodegradable polymer, offering a more environmentally sustainable alternative to non-degradable plastics like polystyrene, particularly for packaging applications. researchgate.netnih.gov

Tunable Properties: The properties of PMA can be tuned by creating copolymers. For instance, incorporating mandelate (B1228975) units into polylactic acid (PLA) has been shown to enhance the glass transition temperature of the resulting copolymer. researchgate.net

Monomer Diversity: A wide array of substituted mandelic acids can be used as precursors for PMA, including derivatives with methyl, methoxy, bromo, chloro, and fluoro groups. nih.gov This allows for the synthesis of polymers with a wide range of properties tailored for specific applications.

These research efforts are establishing PMA and its derivatives as a viable class of materials for commodity and biomedical applications, leveraging their biodegradability and high-performance characteristics. bath.ac.uk

Development of Functional Materials (e.g., Ionic Liquids) for Green Chemistry Initiatives

A significant stride in green chemistry involves the use of renewable resources to create functional materials with low environmental impact. Mandelic acid derivatives have been identified as valuable starting materials for the synthesis of a new class of ionic liquids (ILs). acs.orgrsc.orgresearchgate.net Ionic liquids are salts with melting points below 100°C, and they are often touted as "green solvents" due to their low vapor pressure, high thermal stability, and tunable properties.

Researchers have successfully synthesized a series of imidazolium (B1220033) and pyridinium-based ionic liquids directly from substituted mandelic acid derivatives. acs.orgacs.org The synthesis typically involves converting the mandelic acid derivative into an α-bromoester or α-bromoamide, which is then used to N-alkylate a heterocyclic base like pyridine (B92270) or 1-methylimidazole. researchgate.net

Key Research Findings:

Renewable Feedstock: The use of mandelic acid, which can be sourced from renewable resources, aligns with the principles of green chemistry. rsc.orgresearchgate.net

Low Toxicity: A key goal in designing green ILs is to minimize their ecotoxicity. Studies on mandelic acid-derived ILs have shown promising results, with many exhibiting low toxicity towards various bacteria and algae strains. acs.orgrsc.org For instance, certain pyridinium (B92312) salts derived from mandelic acid showed significantly lower toxicity (by a factor of 10³–10⁷) to green algae compared to previously reported ILs. acs.org

Tunable Properties: The properties of these ILs can be systematically modified. By changing the substituent on the aromatic ring of the original mandelic acid, the ester group, or the heterocyclic cation, researchers can fine-tune properties like melting point and biodegradability. acs.orgrsc.org For example, one imidazolium-based IL derived from a mandelic acid derivative was found to have a glass transition temperature of -3.3°C, making it a room-temperature ionic liquid. acs.orgacs.org

Biodegradability Studies: The biodegradability of these ILs has been evaluated using tests like the Closed Bottle test (OECD 301D). While many of the tested ILs did not classify as "readily biodegradable," the studies revealed clear structure-activity relationships. For example, biodegradability increased with the length of the ester alkyl chain (methyl < ethyl < n-butyl), providing valuable data for designing future ILs with improved degradation profiles. rsc.orgresearchgate.net

The development of ionic liquids from mandelic acid derivatives represents a promising avenue for creating functional materials that are not only effective for various applications but also designed with environmental safety in mind. ua.pt

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-4-methylmandelic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step procedures, such as bromination and methylation of mandelic acid derivatives. Key steps include:
  • Using catalysts (e.g., Lewis acids) to enhance regioselectivity during bromination.
  • Controlling reaction temperature (e.g., 0–5°C for bromine stability) to minimize side reactions.
  • Purification via recrystallization or column chromatography, using solvents like ethyl acetate/hexane mixtures .
  • Monitoring purity via HPLC or GC (≥95% purity threshold), referencing impurity standards for mandelic acid analogs .

Q. What are the key spectroscopic markers for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : Look for a doublet in the aromatic region (δ 7.2–7.8 ppm) for the brominated phenyl group and a singlet for the methyl group (δ 2.3–2.5 ppm). The carboxylic acid proton (δ 10–12 ppm) may appear broad.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~650 cm⁻¹ (C-Br stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 259 (C₉H₉BrO₃) with fragmentation patterns consistent with bromine loss .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.
  • Neutralize acidic waste with sodium bicarbonate before disposal and segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :
  • Verify compound purity via HPLC or elemental analysis. Contaminants like residual solvents or isomers (e.g., 4-Bromo-3-methyl analogs) may alter physical properties .
  • Replicate synthesis under controlled conditions (e.g., anhydrous environment, inert gas) to minimize variability.
  • Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) for validated spectral data .

Q. What strategies are effective for resolving the enantiomers of this compound in chiral synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase.
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic ester precursor.
  • Circular Dichroism (CD) : Confirm enantiomeric excess by analyzing Cotton effects at ~220 nm .

Q. How does the steric and electronic effects of the bromine and methyl substituents influence the reactivity of this compound in coupling reactions?

  • Methodological Answer :
  • Perform DFT calculations to map electron density distributions and identify reactive sites.
  • Experimentally compare Suzuki-Miyaura coupling yields with phenylboronic acids (e.g., 3-Bromo-4-methylphenylboronic acid) under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
  • Use Hammett constants (σₘ for methyl = -0.07, σₚ for Br = +0.23) to predict directing effects in electrophilic substitutions .

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